N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring and the benzodioxole moiety in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base.
Chemical Reactions Analysis
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the benzodioxole moiety can be substituted with different functional groups.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use as an antimicrobial agent and for its anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Thiophene derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the thiadiazole ring and the benzodioxole moiety in N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O3S |
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Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H13N3O3S/c1-7(2)12-15-16-13(20-12)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,16,17) |
InChI Key |
WVVDSYIOKBYXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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